1-(6-Methylpyridazin-3-yl)-1H-pyrazole-4-carbaldehyde
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Overview
Description
1-(6-Methylpyridazin-3-yl)-1H-pyrazole-4-carbaldehyde is an organic compound that belongs to the class of heterocyclic compounds It features a pyrazole ring fused with a pyridazine ring, with a methyl group at the 6-position of the pyridazine and an aldehyde group at the 4-position of the pyrazole
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Methylpyridazin-3-yl)-1H-pyrazole-4-carbaldehyde typically involves multi-step reactions starting from commercially available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with 3-methylpyridazine-4-carboxaldehyde under acidic or basic conditions. The reaction conditions often include solvents like ethanol or acetic acid, and the reaction temperature can range from room temperature to reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction parameters and the use of catalysts to enhance reaction rates. Purification steps such as recrystallization or chromatography are employed to obtain the final product in pure form.
Chemical Reactions Analysis
Types of Reactions
1-(6-Methylpyridazin-3-yl)-1H-pyrazole-4-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups using electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, organolithium reagents for nucleophilic substitution.
Major Products
Oxidation: 1-(6-Methylpyridazin-3-yl)-1H-pyrazole-4-carboxylic acid.
Reduction: 1-(6-Methylpyridazin-3-yl)-1H-pyrazole-4-methanol.
Substitution: Various substituted pyrazole derivatives depending on the substituent introduced.
Scientific Research Applications
1-(6-Methylpyridazin-3-yl)-1H-pyrazole-4-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, or anticancer properties.
Medicine: Explored as a lead compound in drug discovery programs targeting various diseases.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(6-Methylpyridazin-3-yl)-1H-pyrazole-4-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The pyrazole and pyridazine rings can engage in π-π stacking interactions or hydrogen bonding with biological macromolecules, influencing their activity.
Comparison with Similar Compounds
Similar Compounds
1-(6-Methylpyridazin-3-yl)pyrrolidin-2-ylmethanol: Similar in structure but with a pyrrolidine ring instead of a pyrazole ring.
1-(6-Methylpyridazin-3-yl)piperidin-3-amine: Contains a piperidine ring and an amine group, differing in both ring structure and functional groups.
Uniqueness
1-(6-Methylpyridazin-3-yl)-1H-pyrazole-4-carbaldehyde is unique due to the presence of both a pyrazole and a pyridazine ring, which can confer distinct electronic and steric properties. The aldehyde group provides a reactive site for further chemical modifications, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
1-(6-methylpyridazin-3-yl)pyrazole-4-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4O/c1-7-2-3-9(12-11-7)13-5-8(6-14)4-10-13/h2-6H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXMGLBGAXDOHBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)N2C=C(C=N2)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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